molecular formula C8H11Br2NO B11784317 3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one

3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one

Cat. No.: B11784317
M. Wt: 296.99 g/mol
InChI Key: MZBWRQXUCNMOOQ-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones Pyrrolones are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one typically involves the bromination of a precursor pyrrolone compound. A common method might include:

    Starting Material: 1-isobutyl-1H-pyrrol-2(5H)-one.

    Bromination: The precursor is treated with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

    Isolation: The product is then isolated through filtration or extraction and purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, potentially forming 1-isobutyl-1H-pyrrol-2(5H)-one.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures or functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted pyrrolones.

    Reduction: Formation of de-brominated pyrrolones.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.

    Chemical Reactivity: The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-1-isobutyl-1H-pyrrol-2(5H)-one: Similar structure but with chlorine atoms instead of bromine.

    3,4-Dibromo-1-methyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of an isobutyl group.

Uniqueness

3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms and the isobutyl group, which may confer distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C8H11Br2NO

Molecular Weight

296.99 g/mol

IUPAC Name

3,4-dibromo-1-(2-methylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C8H11Br2NO/c1-5(2)3-11-4-6(9)7(10)8(11)12/h5H,3-4H2,1-2H3

InChI Key

MZBWRQXUCNMOOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(=C(C1=O)Br)Br

Origin of Product

United States

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